Bioactivity: Differential Inhibition Potency Against TC-PTP vs. SHP-1
N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide exhibits a distinct inhibition profile against two human protein tyrosine phosphatases, TC-PTP and SHP-1, with a 6.3-fold difference in potency [1]. This contrasts with many non-selective PTP inhibitors that show broad, flat activity profiles. For comparison, the known SHP-1/2 inhibitor NSC-87877 has reported IC50 values of 55 nM and 318 nM for SHP-1 and SHP-2 respectively , a different selectivity pattern. Similarly, the dual inhibitor PTP1B/TC-PTP IN-1 demonstrates potent activity against both targets . The target compound's lower potency on TC-PTP relative to SHP-1 could be a valuable starting point for developing more selective probes.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | TC-PTP: 19,000 nM; SHP-1: 3,000 nM |
| Comparator Or Baseline | NSC-87877 (SHP-1 IC50: 55 nM, SHP-2 IC50: 318 nM); PTP1B/TC-PTP IN-1 (dual inhibitor); Non-selective PTP inhibitors generally show less differential activity. |
| Quantified Difference | Target compound is 6.3-fold more potent on SHP-1 than TC-PTP. It is 54.5-fold less potent on SHP-1 than the reference compound NSC-87877. |
| Conditions | TC-PTP assay: p-nitrophenol release from pNPP substrate, 10 min preincubation. SHP-1 assay: p-nitrophenol release from pNPP substrate, catalytic domain expressed in E. coli, 10 min preincubation. |
Why This Matters
The quantifiable differential activity (6.3-fold) provides a defined selectivity window for assay development, unlike a pan-inhibitor, reducing the need for extensive counter-screening in early-stage studies.
- [1] BindingDB. (n.d.). BDBM50348708 (CHEMBL1801440) Activity Spreadsheet - Enzyme Inhibition Constant Data. Binding Database. View Source
